Dioctanoin

Description

Properties

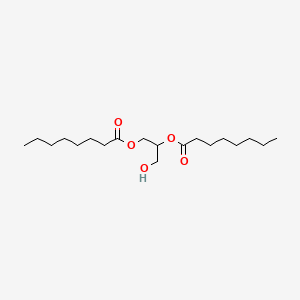

IUPAC Name |

(3-hydroxy-2-octanoyloxypropyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910175 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-87-0 | |

| Record name | Monoctanoin Component C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dioctanoin's Mechanism of Action in Protein Kinase C Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism by which dioctanoin, a cell-permeable diacylglycerol (DAG) analog, activates Protein Kinase C (PKC). It delves into the molecular interactions, signaling pathways, and experimental methodologies used to elucidate this process. Quantitative data on binding affinities and effective concentrations are summarized, and detailed protocols for key assays are provided. Furthermore, signaling and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the core concepts for researchers and professionals in drug development.

Introduction: The Role of Dioctanoin as a Diacylglycerol Analog

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[1] The activation of conventional and novel PKC isoforms is intricately linked to the binding of the second messenger diacylglycerol (DAG) to their conserved C1 domains.[2] Dioctanoin (1,2-dioctanoyl-sn-glycerol) is a synthetic, cell-permeable DAG analog that effectively mimics the action of endogenous DAG. Its shorter acyl chains allow for better solubility and transport across the cell membrane, making it a valuable tool for studying PKC activation in both in vitro and in vivo systems.[3][4]

The binding of dioctanoin to the C1 domain of PKC induces a conformational change in the enzyme, leading to the dissociation of the pseudosubstrate from the catalytic site and subsequent activation of its kinase activity.[5] This event triggers the translocation of PKC from the cytosol to the plasma membrane, a hallmark of its activation.[2]

Quantitative Data on Dioctanoin-Mediated PKC Activation

The interaction of dioctanoin with PKC and its subsequent activation have been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative reference for researchers.

Table 1: Binding Affinities (Kd) of Dioctanoin and Other Ligands to PKC C1 Domains

| PKC Isoform/C1 Domain | Ligand | Kd (µM) | Experimental Method | Reference |

| PKCα C1b | 1,2-dioctanoyl-sn-glycerol (DOG) | 24.2 | NMR Spectroscopy | [6] |

| PKCα C1b (Y123W mutant) | 1,2-dioctanoyl-sn-glycerol (DOG) | <0.23 | Fluorescence Spectroscopy | [6] |

| PKCδ C1b | Phorbol 12,13-dibutyrate (PDBu) | Not specified | NMR-detected binding experiments | [7] |

Table 2: Effective Concentrations (EC50) of Dioctanoin in Cellular and In Vitro Assays

| PKC Isoform | Assay Type | Dioctanoin (diC8) Concentration | Observed Effect | Cell Type/System | Reference |

| PKCα, β | Neurite Outgrowth | 5 µM | Stimulation of neurite outgrowth | Embryonic chicken spinal cord explants | [8] |

| PKCα, β | Neurite Outgrowth | 30-60 µM | Reduction of neurite outgrowth, growth cone collapse | Embryonic chicken spinal cord explants | [8] |

| PKC | IL-2R Induction | 3-30 µg/mL | No induction of IL-2R alone, synergizes with ionomycin | EL4/6.1 thymoma cells | [3] |

| PKC | Translocation | 10 µg/mL | Effective translocation of PKC | EL4/6.1 thymoma cells | [3] |

| PKCε | Membrane Association | ~90 µM (EC50) | DOG-induced membrane association | HEK cells | [9] |

| PKCα | Membrane Association | >200 µM | DOG-induced membrane association | HEK cells | [9] |

Signaling Pathways in Dioctanoin-Mediated PKC Activation

The activation of PKC by dioctanoin is a crucial step in a complex signaling cascade. Upon binding dioctanoin, conventional and novel PKC isoforms are recruited to the plasma membrane. This process is often dependent on co-factors such as phosphatidylserine and, for conventional PKCs, calcium.[10][11] Once activated, PKC can phosphorylate a wide array of substrate proteins, leading to downstream cellular responses.

Caption: General signaling pathway of PKC activation by endogenous DAG and exogenous dioctanoin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dioctanoin-mediated PKC activation.

In Vitro PKC Kinase Activity Assay

This protocol is adapted from commercially available non-radioactive ELISA-based kits and general radioactive assay principles.[7][12][13]

Objective: To quantify the kinase activity of PKC in the presence of dioctanoin.

Materials:

-

Purified PKC isoforms

-

PKC substrate peptide (e.g., a peptide with the R-X-X-S/T motif) pre-coated on a microplate

-

Dioctanoin (diC8)

-

Phosphatidylserine (PS)

-

Calcium Chloride (CaCl2) for conventional PKCs

-

ATP ([γ-32P]ATP for radioactive assay)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Quenching buffer (e.g., EDTA solution)

-

For ELISA: Phospho-specific primary antibody, HRP-conjugated secondary antibody, TMB substrate, Stop solution

-

For radioactive assay: Phosphocellulose paper, wash buffers, scintillation counter

Procedure:

-

Prepare Lipid Vesicles:

-

Co-sonicate dioctanoin and phosphatidylserine in an appropriate buffer to form lipid vesicles. The final concentration of lipids in the assay will need to be optimized.

-

-

Set up the Kinase Reaction:

-

In a microplate well, add the kinase reaction buffer.

-

Add the purified PKC enzyme.

-

Add the prepared lipid vesicles containing dioctanoin and PS. For conventional PKCs, also add CaCl2 to the desired final concentration.

-

For control wells, omit dioctanoin or PKC.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add ATP (and [γ-32P]ATP for the radioactive method) to each well to start the phosphorylation reaction.

-

Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).

-

-

Terminate the Reaction:

-

Add quenching buffer (EDTA) to stop the reaction.

-

-

Detection:

-

ELISA-based method:

-

Wash the wells to remove non-phosphorylated components.

-

Add the phospho-specific primary antibody and incubate.

-

Wash, then add the HRP-conjugated secondary antibody and incubate.

-

Wash, then add TMB substrate and incubate until color develops.

-

Add stop solution and measure absorbance at 450 nm.

-

-

Radioactive method:

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Caption: Workflow for an in vitro PKC kinase activity assay.

Cellular PKC Translocation Assay

This protocol describes a method to visualize the translocation of PKC from the cytosol to the plasma membrane in response to dioctanoin treatment using immunofluorescence microscopy.

Objective: To qualitatively or semi-quantitatively assess PKC translocation in cells.

Materials:

-

Cell line of interest (e.g., HEK293, NIH 3T3)

-

Cell culture medium and supplements

-

Glass coverslips

-

Dioctanoin (diC8)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody specific for the PKC isoform of interest

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Seed cells on glass coverslips in a multi-well plate and grow to the desired confluency.

-

-

Cell Treatment:

-

Treat the cells with dioctanoin at the desired concentration (e.g., 10-50 µM) for a specific time (e.g., 5-30 minutes).

-

Include a vehicle-treated control (e.g., DMSO).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary PKC antibody diluted in blocking buffer overnight at 4°C.

-

Wash extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Mounting and Imaging:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope. Analyze the subcellular localization of the PKC signal.

-

Conclusion

Dioctanoin serves as an indispensable pharmacological tool for the investigation of Protein Kinase C signaling. Its ability to mimic endogenous diacylglycerol allows for the controlled activation of PKC, facilitating detailed studies of its downstream effects. This guide has provided a comprehensive overview of the mechanism of action of dioctanoin, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. A thorough understanding of these principles is essential for researchers and drug development professionals aiming to modulate PKC activity for therapeutic purposes. The provided methodologies offer a solid foundation for designing and executing experiments to further unravel the complexities of PKC-mediated cellular regulation.

References

- 1. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of dietary triacylglycerol oil and diacylglycerol oil in protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 6. A Calcium- and Diacylglycerol-Stimulated Protein Kinase C (PKC), Caenorhabditis elegans PKC-2, Links Thermal Signals to Learned Behavior by Acting in Sensory Neurons and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Reactivity of Thiol-Rich Zn Sites in Diacylglycerol-Sensing PKC C1 Domain Probed by NMR Spectroscopy [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. youtube.com [youtube.com]

- 13. abcam.com [abcam.com]

The Cellular Odyssey of 1,2-Dioctanoyl-sn-glycerol: A Technical Guide to its Effects and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioctanoyl-sn-glycerol (DOG), a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), serves as a potent pharmacological tool to investigate a myriad of cellular processes. Its primary mechanism of action involves the direct activation of Protein Kinase C (PKC), a crucial family of serine/threonine kinases that regulate diverse cellular functions. This technical guide provides an in-depth exploration of the cellular effects of DOG, the signaling pathways it modulates, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized using the DOT language for Graphviz.

Introduction

1,2-dioctanoyl-sn-glycerol, also referred to as diC8, is a synthetic diacylglycerol characterized by two eight-carbon fatty acid chains esterified to a glycerol backbone. This structure confers cell permeability, allowing it to mimic the function of endogenous DAG and activate PKC isoforms. By directly stimulating PKC, DOG bypasses the need for receptor-ligand interactions and upstream signaling events that would typically generate DAG, providing a specific means to study the downstream consequences of PKC activation. Its applications span various research fields, including neuroscience, immunology, and cancer biology.

Cellular Effects of 1,2-Dioctanoyl-sn-glycerol

The activation of PKC by DOG triggers a wide range of cellular responses, which can be both cell-type and concentration-dependent. The following sections summarize key observed effects.

Neuronal Effects

In the nervous system, DOG has profound effects on neuronal morphology and function. It has been shown to induce striking, yet reversible, changes in growth cone shape, including the retraction of filopodia and an increase in lamellipodia protrusion, ultimately leading to a cessation of actin dynamics.[1] This is accompanied by an accumulation of F-actin and phosphorylated Growth Associated Protein-43 (GAP-43) in the axonal process.[1]

Immunological Effects

In immune cells, particularly neutrophils, DOG is a potent stimulator of the oxidative burst, leading to the release of superoxide anions.[2] This process is a critical component of the innate immune response. Interestingly, studies have shown that at higher concentrations, DOG can stimulate superoxide release through a pathway that is independent of the phosphorylation of the 47-kDa protein typically associated with PKC activation.[2]

Cardiovascular Effects

In the cardiovascular system, DOG has been demonstrated to have a concentration-dependent inhibitory effect on L-type Ca2+ currents in ventricular myocytes.[3] This effect appears to be independent of PKC activation, suggesting an alternative mechanism of action in this cell type.[3]

Effects on Cell Proliferation and Mitosis

The impact of DOG on cell proliferation is context-dependent. In MCF-7 human breast cancer cells, DOG inhibits proliferation, an effect that correlates with the transient translocation of PKC from the cytosol to the particulate compartment.[4] In other contexts, PKC activation is known to be involved in cell cycle progression.

Quantitative Data on Cellular Effects

The following tables summarize the quantitative data on the cellular effects of 1,2-dioctanoyl-sn-glycerol from various studies.

| Cellular Effect | Cell Type | Concentration Range | Key Findings | Reference |

| Neurite Outgrowth | Embryonic Chicken Spinal Cord Explants | 5 µM | Stimulated neurite outgrowth by up to 25%. | [1] |

| 60 µM | Reduced neurite outgrowth by up to 37%. | [1] | ||

| Growth Cone Morphology | Neuronal Cell Culture | 30-60 µM | Induced retraction of filopodia and protrusion of lamellipodia within minutes. | [1] |

| L-type Ca2+ Current | Adult Rat Ventricular Myocytes | 1-10 µM | Concentration-dependent inhibition of peak ICa,L with an IC50 of 2.2 µM. | [3] |

| Superoxide Release | Guinea Pig Neutrophils | 2.0 µM | Marked inhibition by PKC antagonists. | [2] |

| 7.8 µM | Not significantly inhibited by PKC antagonists. | [2] | ||

| Cell Proliferation | MCF-7 Human Breast Cancer Cells | 43 µg/ml (~125 µM) | Inhibition of cell proliferation. | [4] |

| PKC Translocation | MCF-7 Human Breast Cancer Cells | 43 µg/ml (~125 µM) | 26 +/- 6% translocation of PKC to the particulate fraction within 5 minutes. | [4] |

Signaling Pathways

The primary signaling pathway activated by 1,2-dioctanoyl-sn-glycerol is the Protein Kinase C (PKC) pathway.

The Canonical PKC Activation Pathway

DOG, as a DAG mimetic, binds to the C1 domain of conventional and novel PKC isoforms. This binding event, in conjunction with intracellular calcium (for conventional PKCs) and phosphatidylserine, induces a conformational change in the PKC enzyme, leading to its activation. Activated PKC then translocates to the plasma membrane and other cellular compartments where it phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby propagating the downstream signal.

Caption: Canonical activation of Protein Kinase C (PKC) by 1,2-dioctanoyl-sn-glycerol (DOG).

Downstream Effectors of DOG-PKC Signaling

Activated PKC phosphorylates numerous downstream targets, leading to diverse cellular effects. Two well-characterized substrates are GAP-43 and MARCKS.

-

Growth Associated Protein-43 (GAP-43): In neurons, PKC-mediated phosphorylation of GAP-43 at Serine 41 is crucial for its role in actin cytoskeletal rearrangement, growth cone guidance, and neurite outgrowth.[1][5][6][7][8]

-

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS): MARCKS is a major PKC substrate in many cell types. Upon phosphorylation by PKC, MARCKS translocates from the plasma membrane to the cytosol, releasing its cross-linking hold on actin filaments and thereby modulating cell morphology and motility.[9][10][11][12][13]

Caption: Downstream effectors of DOG-induced PKC signaling in neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PKC Activity Assay

This protocol describes a non-radioactive, ELISA-based method to measure PKC activity.

Materials:

-

PKC Substrate Microtiter Plate (pre-coated with a specific PKC substrate peptide)

-

Kinase Assay Dilution Buffer

-

ATP Solution

-

Phosphospecific Primary Antibody

-

HRP-conjugated Secondary Antibody

-

TMB Substrate

-

Stop Solution

-

Wash Buffer (e.g., TBS-T)

-

Cell lysate or purified PKC

-

1,2-dioctanoyl-sn-glycerol (DOG)

Procedure:

-

Plate Preparation: Pre-incubate the wells of the PKC Substrate Microtiter Plate with 100 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature.

-

Sample Preparation: Prepare cell lysates or purified PKC samples. For stimulation, treat cells with the desired concentration of DOG for the specified time before lysis.

-

Kinase Reaction: Aspirate the buffer from the wells and add your samples and controls. Initiate the kinase reaction by adding ATP solution to each well.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Washing: Wash the wells three times with 1X Wash Buffer.

-

Primary Antibody Incubation: Add the phosphospecific primary antibody diluted in an appropriate antibody dilution buffer and incubate for 60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Color Development: Add TMB Substrate to each well and incubate at room temperature until sufficient color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add Stop Solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Caption: Experimental workflow for a PKC activity assay.

Growth Cone Collapse Assay

This assay is used to assess the effect of DOG on neuronal growth cone morphology.

Materials:

-

Neuronal cell culture (e.g., hippocampal or DRG neurons)

-

Culture medium

-

1,2-dioctanoyl-sn-glycerol (DOG) stock solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Phalloidin conjugated to a fluorophore (for F-actin staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) and culture until they develop well-defined growth cones.

-

Treatment: Treat the neurons with various concentrations of DOG or a vehicle control for a short duration (e.g., 5-30 minutes).

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Staining: Stain the F-actin in the growth cones by incubating with fluorescently labeled phalloidin for 20-30 minutes at room temperature.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging and Analysis: Visualize the growth cones using a fluorescence microscope. A growth cone is considered "collapsed" if it has lost most of its lamellipodia and filopodia, appearing retracted and bulbous. Quantify the percentage of collapsed growth cones for each treatment condition.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation state of specific proteins (e.g., GAP-43, MARCKS) following DOG treatment.

Materials:

-

Cell culture

-

1,2-dioctanoyl-sn-glycerol (DOG)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBS-T)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with DOG or vehicle. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (either phospho-specific or total protein) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Caption: Experimental workflow for Western blotting of phosphorylated proteins.

Conclusion

1,2-dioctanoyl-sn-glycerol is an invaluable tool for dissecting the complex roles of diacylglycerol signaling and Protein Kinase C activation in a multitude of cellular processes. Its cell-permeable nature allows for the direct and potent stimulation of PKC, enabling researchers to probe the downstream consequences with precision. The diverse cellular effects of DOG, ranging from neuronal plasticity to immune responses and cell proliferation, underscore the ubiquitous and critical nature of the PKC signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize DOG in their investigations and to further unravel the intricacies of cellular signaling. The provided visualizations of signaling pathways and experimental workflows offer a clear and concise framework for understanding and implementing these studies.

References

- 1. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2-dioctanoyl-sn-glycerol can stimulate neutrophils by different mechanisms. Evidence for a pathway that does not involve phosphorylation of the 47-kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation of GAP-43 (growth-associated protein of 43 kDa) by conventional, novel and atypical isotypes of the protein kinase C gene family: differences between oligopeptide and polypeptide phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Shift from a Pivotal to Supporting Role for the Growth-Associated Protein (GAP-43) in the Coordination of Axonal Structural and Functional Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Actin Filament Behavior by GAP-43 (Neuromodulin) Is Dependent on the Phosphorylation Status of Serine 41, the Protein Kinase C Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. atsjournals.org [atsjournals.org]

- 11. The myristoylated alanine-rich C-kinase substrate (MARCKS) is sequentially phosphorylated by conventional, novel and atypical isotypes of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MARCKS is an actin filament crosslinking protein regulated by protein kinase C and calcium-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | X MARCKS the spot: myristoylated alanine-rich C kinase substrate in neuronal function and disease [frontiersin.org]

An In-Depth Technical Guide to 1,3-Dioctanoin: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoin, a diacylglycerol (DAG) comprised of a glycerol backbone esterified with two octanoic acid chains at the sn-1 and sn-3 positions, is a molecule of significant interest in various scientific fields.[1] As a medium-chain triglyceride (MCT), it possesses unique physicochemical properties that make it a valuable excipient in pharmaceutical formulations, particularly in lipid-based drug delivery systems designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[2] Furthermore, as a diacylglycerol, 1,3-dioctanoin plays a role in cellular signaling pathways, primarily through the activation of protein kinase C (PKC), making it a subject of study in metabolic research. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-dioctanoin, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in research and drug development.

Physicochemical Properties

1,3-Dioctanoin is typically supplied as a neat, colorless to pale yellow oil or liquid at room temperature.[1][3] Key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of 1,3-Dioctanoin

| Property | Value | Reference(s) |

| CAS Number | 1429-66-9 | [1][4] |

| Molecular Formula | C₁₉H₃₆O₅ | [1][4] |

| Molecular Weight | 344.49 g/mol | [1][4] |

| Physical State | Neat oil / Liquid | [1][3] |

| Melting Point | < 4 °C | |

| Boiling Point | 439.9 ± 12.0 °C (Predicted) | |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | |

| Purity | >99% (Commercially available) | [5] |

| Storage | -20°C in a freezer | [1][5] |

| Stability | ≥ 4 years at -20°C | [1] |

Table 2: Solubility of 1,3-Dioctanoin

| Solvent | Solubility | Reference(s) |

| Chloroform | 10 mg/mL | [1] |

| Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL | [1] |

| Ethanol | 10 mg/mL | [1] |

| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [1] |

| Water | Insoluble | [3] |

Table 3: Spectroscopic and Chromatographic Data

| Technique | Data | Reference(s) |

| ¹H NMR | See Section 3.3 for details. | [6][7][8][9][10] |

| ¹³C NMR | See Section 3.3 for details. | [6][7][8][9][10] |

| Mass Spectrometry (GC-MS) | Electron Ionization (EI) mass spectrum available. | [11] |

| Gas Chromatography | Retention index data available. | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 1,3-dioctanoin.

Enzymatic Synthesis of 1,3-Dioctanoin

Enzymatic synthesis is a highly specific and efficient method for producing 1,3-diacylglycerols. The following protocol is based on the direct esterification of glycerol with octanoic acid using an immobilized 1,3-specific lipase.

Materials:

-

Glycerol (≥99% purity)

-

Octanoic acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Reaction vessel (e.g., pear-shaped flask)

-

Vacuum pump and air/nitrogen bubbling system

-

Temperature-controlled incubator/shaker

Procedure:

-

Reactant Preparation: In a 50 mL pear-shaped flask, combine 10 mmol of glycerol and 20 mmol of octanoic acid.

-

Enzyme Addition: Add the immobilized lipase at a concentration of 5% (w/w) of the total reactants.

-

Reaction Conditions: Incubate the mixture at 50°C with constant stirring. To shift the equilibrium towards product formation by removing the water produced during esterification, apply a vacuum (e.g., 4 mm Hg) and bubble air or nitrogen through the reaction mixture.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the free fatty acid content by titration with KOH.

-

Reaction Termination: Once the desired conversion is reached (typically after 3-6 hours), terminate the reaction by filtering out the immobilized enzyme.

-

Purification: The resulting product mixture, containing 1,3-dioctanoin, monoglycerides, triglycerides, and unreacted fatty acids, can be purified as described in Section 2.2.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the purification and analysis of diacylglycerols.

Instrumentation:

-

HPLC system with a UV or evaporative light scattering detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

A common mobile phase for diacylglycerol separation is a gradient of acetonitrile and acetone.

-

An isocratic elution with 100% acetonitrile can also be effective for separating 1,2- and 1,3-diacylglycerol isomers.[12]

Sample Preparation:

-

Dissolve the crude reaction mixture in a suitable solvent such as hexane or a mixture of hexane and isopropanol.

-

Filter the sample through a 0.45 µm syringe filter before injection.

General HPLC Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the prepared sample onto the column.

-

Run the gradient or isocratic method to separate the components.

-

Detect the eluting compounds using a UV detector (at around 205 nm) or an ELSD.

-

Collect the fraction corresponding to 1,3-dioctanoin based on the retention time of a standard.

Analytical Characterization

GC-MS is a powerful technique for the identification and quantification of 1,3-dioctanoin.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column suitable for lipid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Parameters (Example):

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280-300°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp to 320°C at 10°C/min.

-

Hold at 320°C for 2 min.

-

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-1000.

-

The identification of 1,3-dioctanoin is confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum with a library database (e.g., NIST).[5][13]

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 1,3-dioctanoin.

Sample Preparation:

-

Dissolve 20-25 mg of the purified 1,3-dioctanoin in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

¹H NMR (500 MHz, CDCl₃):

-

The spectrum will show characteristic signals for the glycerol backbone protons and the octanoyl chain protons.

-

The methine proton of the glycerol backbone (CH-OH) is expected to appear as a multiplet.

-

The methylene protons adjacent to the ester linkages (CH₂-O-C=O) will appear as distinct multiplets.

-

The protons of the octanoyl chains will appear as a triplet for the terminal methyl group, a triplet for the methylene group alpha to the carbonyl, and a series of multiplets for the other methylene groups.

¹³C NMR (125 MHz, CDCl₃):

-

The spectrum will show distinct signals for each carbon atom in the molecule.

-

The carbonyl carbons of the ester groups will appear in the downfield region (around 170-180 ppm).

-

The carbons of the glycerol backbone will have characteristic shifts, with the carbon bearing the hydroxyl group appearing at a different chemical shift than the two esterified carbons.

-

The carbons of the octanoyl chains will show a series of signals in the aliphatic region.

Detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous assignment of all proton and carbon signals.[10]

Signaling Pathways and Applications

Diacylglycerol (DAG) Signaling Pathway

As a diacylglycerol, 1,3-dioctanoin can participate in cellular signaling. The canonical DAG signaling pathway involves the activation of Protein Kinase C (PKC). This pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC), which generates DAG and inositol 1,4,5-trisphosphate (IP₃). DAG, along with calcium ions released from the endoplasmic reticulum in response to IP₃, recruits and activates PKC at the cell membrane. Activated PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses, including cell growth, differentiation, and apoptosis.[14][15][16]

Caption: Diacylglycerol (DAG) Signaling Pathway Activating Protein Kinase C (PKC).

Application in Drug Delivery

1,3-Dioctanoin is utilized as a lipid excipient in the formulation of self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations to improve the oral bioavailability of poorly water-soluble drugs.[2] The workflow for developing such a formulation involves several key steps.

Caption: Workflow for Lipid-Based Drug Delivery System Development with 1,3-Dioctanoin.

Conclusion

1,3-Dioctanoin is a well-characterized diacylglycerol with defined physicochemical properties that make it a versatile tool for researchers in both the pharmaceutical and life sciences. Its role as a lipid excipient is crucial for the development of advanced drug delivery systems for challenging molecules. Furthermore, its involvement in fundamental cellular signaling pathways provides opportunities for its use as a research tool to investigate metabolic processes. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, purification, and analysis of 1,3-dioctanoin, enabling its effective application in various research and development settings.

References

- 1. larodan.com [larodan.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dioctanoin [webbook.nist.gov]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. scielo.br [scielo.br]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

Dioctanoin in Intracellular Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoin, a cell-permeable diacylglycerol (DAG) analog, serves as a critical tool in the study of intracellular signal transduction. As a mimetic of endogenous DAG, dioctanoin directly activates Protein Kinase C (PKC), a family of serine/threonine kinases that play a pivotal role in a myriad of cellular processes. This technical guide provides an in-depth exploration of dioctanoin's function, offering quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. Understanding the precise mechanism of action of dioctanoin is paramount for researchers investigating PKC-dependent signaling and for professionals in drug development targeting this essential pathway.

Core Function: Activation of Protein Kinase C

Dioctanoin's primary role in intracellular signaling is the direct activation of conventional and novel PKC isoforms. By binding to the C1 domain of PKC, dioctanoin induces a conformational change that relieves autoinhibition, leading to the enzyme's activation and its translocation from the cytosol to cellular membranes. This activation is a key event that initiates a cascade of downstream signaling events.

Quantitative Data on Dioctanoin's Effects

While precise EC50 and Ki values for dioctanoin on specific PKC isoforms are not consistently reported across the literature, the available data provides valuable insights into its potency and effects.

| Parameter | Cell Line/System | Concentration | Observed Effect | Citation |

| PKC Translocation | MCF-7 human breast cancer cells | 43 µg/mL | 26% +/- 6% translocation of PKC from cytosol to particulate fraction within 5 minutes. | [1] |

| Neurite Outgrowth | Embryonic chicken spinal cord explants | 5 µM | Stimulation of neurite outgrowth by up to 25%. | [2] |

| Neurite Outgrowth | Embryonic chicken spinal cord explants | 60 µM | Reduction of neurite outgrowth by up to 37%. | [2] |

| IL-2R Expression | EL4/6.1 thymoma cells | 3-30 µg/mL | Unable to induce IL-2R expression alone, but synergizes with ionomycin. | [3] |

Note: The potency and effects of dioctanoin can vary significantly depending on the cell type, the specific PKC isoforms expressed, and the experimental conditions.

Dioctanoin-Modulated Signaling Pathways

Dioctanoin-induced PKC activation triggers several key downstream signaling cascades that regulate a wide range of cellular functions, including cell proliferation, differentiation, apoptosis, and neuronal signaling.

PKC-Mediated Downstream Signaling

The activation of PKC by dioctanoin leads to the phosphorylation of numerous substrate proteins, initiating a signaling cascade.

Downstream Signaling to MAPK, CREB, and NF-κB

Activated PKC can influence major signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), cAMP response element-binding protein (CREB), and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of dioctanoin on intracellular signal transduction.

In Vitro PKC Activity Assay

This assay measures the ability of dioctanoin to directly activate purified PKC.

Materials:

-

Purified recombinant PKC isozyme

-

PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

-

Dioctanoin (stock solution in DMSO)

-

Phosphatidylserine (PS)

-

ATP (containing γ-³²P-ATP for radiometric assay, or unlabeled ATP for non-radioactive assays)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stopping solution (e.g., EDTA for radiometric assay)

-

Phosphocellulose paper or other capture method for radiometric assay

-

Scintillation counter or appropriate detection system for non-radioactive assays

Procedure:

-

Prepare a lipid mixture by drying down a solution of phosphatidylserine and dioctanoin under nitrogen and resuspending in assay buffer by sonication to form lipid vesicles.

-

In a microcentrifuge tube, combine the kinase assay buffer, the lipid vesicle suspension, and the purified PKC enzyme.

-

Initiate the kinase reaction by adding ATP (containing γ-³²P-ATP) and the PKC substrate peptide.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding the stopping solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKC in the presence of varying concentrations of dioctanoin.

Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol allows for the detection of phosphorylation of specific PKC substrates within cells treated with dioctanoin.

Materials:

-

Cell line of interest

-

Dioctanoin (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-MARCKS)

-

Primary antibody for the total form of the target protein (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of dioctanoin for different time points. Include a vehicle control (DMSO).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Prepare protein samples for SDS-PAGE by adding sample buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to dioctanoin, which can be a PKC-dependent or independent effect.

Materials:

-

Cell line of interest

-

Dioctanoin (stock solution in DMSO)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.

-

Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Add dioctanoin at various concentrations to the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.

Conclusion

Dioctanoin remains an indispensable pharmacological tool for dissecting the complexities of PKC-mediated signal transduction. Its ability to directly and potently activate PKC allows for the targeted investigation of downstream signaling events. By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers and drug development professionals can more effectively probe the intricate roles of PKC in cellular function and disease, ultimately paving the way for novel therapeutic interventions. The provided diagrams offer a visual framework for understanding the logical flow of experiments and the signaling pathways involved.

References

The Effects of Dioctanoin on Cell Proliferation and Differentiation in MCF-7 Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the effects of 1,2-dioctanoyl-sn-glycerol (dioctanoin) on the human breast adenocarcinoma cell line, MCF-7. Dioctanoin, a cell-permeable diacylglycerol analog, is a potent activator of protein kinase C (PKC). Its application to MCF-7 cells elicits a cascade of cellular responses, primarily characterized by the inhibition of cell proliferation and the induction of a more differentiated phenotype. This document details the known molecular mechanisms, provides established experimental protocols for the investigation of these effects, and presents visual representations of the key signaling pathways and experimental workflows. While the qualitative effects of dioctanoin are documented, this guide also highlights the need for further quantitative studies to fully elucidate its dose-dependent and temporal effects on MCF-7 cells.

Introduction

MCF-7 cells are a widely utilized in vitro model for estrogen receptor-positive breast cancer. Understanding the molecular pathways that regulate their proliferation and differentiation is crucial for the development of novel therapeutic strategies. Dioctanoin, by directly activating the protein kinase C (PKC) family of serine/threonine kinases, serves as a valuable tool to probe these regulatory networks. Activation of PKC by dioctanoin mimics the physiological effects of diacylglycerol (DAG), a second messenger produced from the hydrolysis of membrane phospholipids.

Studies have shown that dioctanoin, much like the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), inhibits the proliferation of MCF-7 cells. This inhibition is associated with a transient translocation of PKC from the cytosol to the plasma membrane and is linked to a cell cycle arrest at the G0/G1 phase. Furthermore, treatment with dioctanoin induces morphological and biochemical changes indicative of a more differentiated state, including an increase in cell volume and the accumulation of lipid droplets. This guide will delve into the experimental evidence supporting these observations and provide the necessary protocols to investigate these phenomena.

Effects on Cell Proliferation

Dioctanoin exerts a significant inhibitory effect on the proliferation of MCF-7 cells. This anti-proliferative effect is a hallmark of PKC activation in this cell line.

Quantitative Data on Cell Proliferation

| Dioctanoin Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |

| 0 (Control) | 24 | 100 ± X.X |

| X | 24 | Y ± X.X |

| Y | 24 | Z ± X.X |

| 0 (Control) | 48 | 100 ± X.X |

| X | 48 | Y ± X.X |

| Y | 48 | Z ± X.X |

| 0 (Control) | 72 | 100 ± X.X |

| X | 72 | Y ± X.X |

| Y | 72 | Z ± X.X |

Table 1: Proposed structure for presenting quantitative data on the effect of dioctanoin on MCF-7 cell viability.

Effects on Cell Cycle and Differentiation

The anti-proliferative effects of dioctanoin are closely linked to its ability to induce cell cycle arrest and promote a more differentiated phenotype in MCF-7 cells.

Cell Cycle Arrest

Treatment of MCF-7 cells with agents that activate PKC, such as TPA and by extension dioctanoin, leads to an accumulation of cells in the G0/G1 phase of the cell cycle. This arrest prevents the cells from entering the S phase, thereby halting DNA replication and cell division.

Quantitative Data on Cell Cycle Distribution

Specific quantitative data detailing the percentage of MCF-7 cells in each phase of the cell cycle following dioctanoin treatment is not extensively reported. The table below is a template for presenting such data, which can be acquired using the propidium iodide staining and flow cytometry protocol outlined in Section 4.3.

| Dioctanoin Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |

| 0 (Control) | X ± X.X | Y ± X.X | Z ± X.X |

| X | A ± X.X | B ± X.X | C ± X.X |

| Y | D ± X.X | E ± X.X | F ± X.X |

Table 2: Proposed structure for presenting quantitative data on the effect of dioctanoin on MCF-7 cell cycle distribution.

Induction of Differentiation

A key aspect of dioctanoin's effect on MCF-7 cells is the induction of a more mature, differentiated phenotype. This is morphologically characterized by an increase in cell size and the notable accumulation of intracellular lipid droplets. Another marker of differentiation in breast epithelial cells is the expression of Epithelial Membrane Antigen (EMA), also known as MUC1.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of dioctanoin on MCF-7 cells.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of dioctanoin on the viability and proliferation of MCF-7 cells.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of dioctanoin in complete culture medium. Remove the old medium from the wells and add 100 µL of the dioctanoin solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve dioctanoin, e.g., DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently pipette to mix and ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protein Kinase C (PKC) Translocation Assay (Western Blotting)

This protocol is to assess the translocation of PKC from the cytosol to the membrane fraction upon dioctanoin treatment.

-

Cell Treatment: Seed MCF-7 cells in 6-well plates or 100 mm dishes and grow to 70-80% confluency. Treat the cells with the desired concentration of dioctanoin for various short time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS.

-

Scrape cells in a hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM EDTA, 2 mM EGTA, with protease and phosphatase inhibitors).

-

Homogenize the cells using a Dounce homogenizer or by passing them through a 27-gauge needle.

-

Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.

-

-

Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the PKC isoform of interest (e.g., PKCα, PKCδ) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the PKC isoform in the cytosolic and membrane fractions to determine the extent of translocation.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of dioctanoin for 24-72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the supernatant.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Lipid Droplet Staining

This protocol is for the visualization and quantification of intracellular lipid droplets.

-

Cell Seeding and Treatment: Seed MCF-7 cells on glass coverslips in a 24-well plate and treat with dioctanoin for the desired duration.

-

Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells again with PBS.

-

Stain the cells with a lipophilic dye such as Nile Red (e.g., 1 µg/mL in PBS) or BODIPY 493/503 (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

-

-

Counterstaining (Optional): Wash the cells with PBS and counterstain the nuclei with DAPI.

-

Mounting and Imaging: Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium. Visualize the lipid droplets using a fluorescence microscope.

-

Quantification: Use image analysis software to quantify the number, size, and intensity of the lipid droplets per cell.

Signaling Pathways and Visualizations

The effects of dioctanoin on MCF-7 cells are primarily mediated through the activation of Protein Kinase C. The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Caption: Proposed signaling pathway of dioctanoin in MCF-7 cells.

Caption: Experimental workflow for the MTT cell proliferation assay.

Caption: Experimental workflow for cell cycle analysis.

Discussion and Future Directions

Dioctanoin serves as a powerful pharmacological tool to investigate the role of PKC in regulating the fate of MCF-7 breast cancer cells. The established effects of proliferation inhibition, G0/G1 cell cycle arrest, and induction of a more differentiated phenotype underscore the potential of targeting the PKC signaling pathway in breast cancer therapy.

However, a significant gap in the current literature is the lack of comprehensive quantitative data on the effects of dioctanoin. Future research should focus on:

-

Dose-Response and Time-Course Studies: Establishing detailed dose-response curves and IC50 values for dioctanoin's effect on MCF-7 cell proliferation over various time points.

-

Quantitative Cell Cycle Analysis: Precisely quantifying the percentage of cells in each phase of the cell cycle at different concentrations and durations of dioctanoin treatment.

-

Elucidation of Downstream Signaling: Identifying the specific downstream targets of dioctanoin-activated PKC that mediate the observed effects on the cell cycle and differentiation. This would involve quantitative analysis of the expression and phosphorylation status of key regulatory proteins such as cyclins, CDKs, and their inhibitors, as well as transcription factors involved in differentiation.

-

Quantitative Analysis of Differentiation Markers: Quantifying the changes in the expression of differentiation markers like EMA and the extent of lipid droplet accumulation in response to varying concentrations of dioctanoin.

By addressing these questions, a more complete and quantitative understanding of dioctanoin's mechanism of action in MCF-7 cells can be achieved, which may inform the development of novel therapeutic strategies for breast cancer.

Conclusion

Beyond Protein Kinase C: An In-depth Technical Guide to the Molecular Targets of Dioctanoin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoin, a cell-permeable diacylglycerol (DAG) analog, has long been utilized as a pharmacological tool to probe the signaling pathways mediated by protein kinase C (PKC). However, the cellular effects of dioctanoin and other DAG mimetics extend far beyond the activation of PKC. A growing body of evidence reveals that dioctanoin interacts with a diverse array of other proteins, many of which possess a conserved C1 domain homologous to that found in PKC. This technical guide provides a comprehensive overview of the known molecular targets of dioctanoin beyond PKC, offering researchers a deeper understanding of its polypharmacology. This guide details the signaling pathways associated with these non-PKC targets, provides quantitative interaction data where available, and outlines detailed experimental protocols for identifying and characterizing these interactions.

Non-PKC Molecular Targets of Dioctanoin

Several classes of proteins have been identified as direct targets of dioctanoin, playing crucial roles in a variety of cellular processes. These include:

-

Protein Kinase D (PKD): A family of serine/threonine kinases involved in cell proliferation, survival, and membrane trafficking.

-

Diacylglycerol Kinases (DGKs): A family of enzymes that phosphorylate DAG to produce phosphatidic acid, thereby acting as negative regulators of DAG signaling.

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): A family of guanine nucleotide exchange factors (GEFs) that activate Ras and Rap small GTPases, key regulators of cell growth and differentiation.

-

Chimaerins: A family of Rac GTPase-activating proteins (GAPs) that terminate Rac signaling, which is involved in cytoskeletal dynamics and cell migration.

-

Munc13s: A family of presynaptic proteins essential for the priming of synaptic vesicles for neurotransmitter release.

Quantitative Interaction Data

While extensive research has been conducted on the interaction of diacylglycerol and phorbol esters with these non-PKC targets, specific quantitative data for dioctanoin remains limited in the scientific literature. The following table summarizes the available data for closely related DAG analogs and phorbol esters, which can serve as a proxy for estimating the potential affinity of dioctanoin. It is important to note that these values may not be directly transferable to dioctanoin and should be experimentally verified.

| Target Family | Specific Isoform | Ligand | Assay Type | Affinity (Kd/Ki/EC50) | Reference |

| Chimaerins | β2-chimaerin | [3H]PDBu | Scatchard Plot | ~1 nM | [1] |

| Munc13s | Munc13-1 C1 domain | Phorbol 13-acetate | Molecular Docking | Not directly measured, but interaction modeled | [2] |

| Diacylglycerol Kinases | DGKα | CU-3 (inhibitor) | In vitro kinase assay | IC50 = 0.6 µM | [3] |

Signaling Pathways

Dioctanoin, by mimicking endogenous DAG, can modulate a complex network of signaling pathways independent of PKC. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling cascades involving the identified non-PKC targets.

Protein Kinase D (PKD) Signaling Pathway

References

understanding the in vitro versus in vivo biological activities of dioctanoin

An In-Depth Technical Guide to the Biological Activities of Dioctanoin: In Vitro vs. In Vivo Perspectives

Introduction

Dioctanoin, also known as dicaprylin or 1,2-dioctanoyl-sn-glycerol (diC8), is a synthetic diacylglycerol (DAG) analog that plays a critical role as a cell-permeable activator of Protein Kinase C (PKC).[1][2] As a DAG mimetic, it is an invaluable tool in cell biology and pharmacology for elucidating the complex signaling pathways mediated by PKC. Understanding the discrepancy between its well-characterized effects in controlled cellular systems (in vitro) and its broader, more complex activities within a whole organism (in vivo) is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of dioctanoin's biological activities, detailing experimental methodologies, summarizing quantitative data, and visualizing key pathways.

In Vitro Biological Activities of Dioctanoin

In isolated cellular environments, dioctanoin's effects are primarily attributed to its direct and potent activation of the Protein Kinase C family of enzymes.

Core Mechanism: Activation of Protein Kinase C (PKC)

Dioctanoin functions as a second messenger analog, directly binding to and activating conventional and novel isoforms of PKC. The activation mechanism involves the C1 domain, a conserved region within PKC that serves as the binding site for diacylglycerol and phorbol esters.[3] In conjunction with cofactors like phosphatidylserine (PS) and, for conventional isoforms, calcium (Ca²⁺), dioctanoin induces a conformational change in the PKC enzyme. This relieves autoinhibition, leading to the kinase's activation.[4] Physiological concentrations of DAG analogs like diolein have been shown to increase the binding constant of PKC to cell membranes by as much as 500-fold, significantly enhancing its enzymatic activity.[4]

Dose-Dependent Cellular Effects

The cellular response to dioctanoin is highly dependent on its concentration.

-

Neurite Outgrowth: In embryonic chicken spinal cord cultures, dioctanoin exhibits a biphasic effect on neurite outgrowth. A low dose of 5 µM was found to stimulate neurite outgrowth by up to 25%, whereas higher doses of 30-60 µM reduced neurite outgrowth by up to 37%.[1] High concentrations also lead to significant morphological changes in neuronal growth cones, including the retraction of filopodia, increased protrusion of lamellipodia, and the formation of club-shaped tips, which are reversible upon removal of the compound.[1]

-

Cytoskeletal Reorganization: The changes in growth cone shape are associated with an accumulation of filamentous actin (f-actin) and serine 41-phosphorylated Growth Associated Protein 43 (GAP-43), suggesting that PKC activation by dioctanoin transduces signals into actin cytoskeletal responses.[1]

Quantitative Data Summary: In Vitro Effects

| Parameter | Cell/System Type | Dioctanoin Concentration | Observed Effect | Reference |

| Neurite Outgrowth | Embryonic Chicken Spinal Cord Explants | 5 µM | Stimulated outgrowth by up to 25% | [1] |

| Neurite Outgrowth | Embryonic Chicken Spinal Cord Explants | 60 µM | Reduced outgrowth by up to 37% | [1] |

| Growth Cone Morphology | Neuronal Cell Culture | 30-60 µM | Retraction of filopodia, formation of club-shaped tips | [1] |

| PKC Activation | In vitro kinase assay | ~10 µM | Significant activation of PKC | [5] |

Experimental Protocols: In Vitro Assays

1. Protein Kinase C (PKC) Activity Assay (General Protocol)

-

Principle: This assay measures the transfer of the γ-phosphate from ATP to a specific substrate peptide by PKC. The amount of phosphorylated substrate, often measured using radioactive ³²P-ATP or specific antibodies, is proportional to PKC activity.

-

Methodology:

-

Prepare a reaction mixture containing a buffer (e.g., HEPES), a PKC substrate (e.g., myelin basic protein or a specific peptide), and cofactors such as phosphatidylserine (PS) and CaCl₂.

-

Add purified PKC enzyme to the mixture.

-

Initiate the reaction by adding Mg-ATP (often [γ-³²P]ATP) and the test compound (dioctanoin dissolved in a suitable solvent like DMSO) or a vehicle control.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unused ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter to determine kinase activity.

-

2. Cell Proliferation Assay (MTT Method)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of dioctanoin and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

In Vivo Biological Activities of Dioctanoin

Translating the well-defined in vitro activities of dioctanoin to a whole-organism context is challenging. The in vivo effects are influenced by pharmacokinetics (absorption, distribution, metabolism, and excretion) and the complex interplay of various signaling pathways within different tissues. Direct in vivo studies focusing specifically on dioctanoin are limited; therefore, its potential activities are often inferred from the known physiological roles of PKC.

Potential Therapeutic Applications

-

Antitumor Effects: PKC is a central node in signaling pathways that control cell proliferation, differentiation, and apoptosis.[7] Its role in cancer is complex and isoform-specific. While PKC activation can promote tumor growth in some contexts, it can also induce apoptosis or cell cycle arrest in others. Therefore, the in vivo antitumor effects of a PKC activator like dioctanoin would be highly dependent on the tumor type, the specific PKC isoforms expressed, and the dosage administered.[7][8]

-

Neurological Functions: Based on the potent in vitro effects on neurite outgrowth and cytoskeletal dynamics, dioctanoin could theoretically influence processes like neuronal development, synaptic plasticity, and nerve regeneration in vivo. However, systemic administration would likely lead to widespread, non-specific PKC activation, posing a significant challenge for therapeutic use.

Quantitative Data Summary: In Vivo Effects

Specific quantitative in vivo data for dioctanoin is not well-documented in publicly available literature. Research in this area often uses more stable and specific phorbol esters or newly developed isoform-specific PKC modulators. The table below represents the type of data that would be collected in such studies.

| Parameter | Animal Model | Dosage/Administration | Observed Effect | Reference |

| Tumor Volume | Xenograft Mouse Model | Data Not Available | Data Not Available | N/A |

| Survival Rate | Carcinomatosis Mouse Model | Data Not Available | Data Not Available | N/A |

| Neuronal Regeneration | Nerve Injury Rat Model | Data Not Available | Data Not Available | N/A |

Experimental Protocols: In Vivo Assays

1. Xenograft Antitumor Animal Model (General Protocol)

-

Principle: This model assesses the effect of a compound on the growth of human tumors transplanted into immunodeficient mice.[8]

-

Methodology:

-

Select an appropriate immunodeficient mouse strain (e.g., SCID or nude mice).

-

Culture human cancer cells (e.g., MDA-MB-231 breast cancer cells) in vitro.

-

Inject a specific number of cancer cells (e.g., 1 x 10⁶) subcutaneously or intraperitoneally into the mice.[8]

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer dioctanoin (e.g., via intraperitoneal injection or oral gavage) or a vehicle control according to a predetermined schedule and dosage.

-

Monitor animal health and body weight regularly.

-

Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).

-

Conclusion: Bridging the In Vitro-In Vivo Gap

Dioctanoin is unequivocally a potent and direct activator of Protein Kinase C in vitro. Its effects on cellular processes like neurite outgrowth and cytoskeletal arrangement are well-characterized and dose-dependent. These in vitro studies provide a clear mechanistic foundation for its biological activity.

However, the translation of these findings to an in vivo context is not straightforward. The systemic administration of a broad PKC activator like dioctanoin would trigger a wide array of signaling pathways across multiple organ systems, making targeted effects difficult to achieve and predict. Furthermore, its metabolic instability and pharmacokinetic profile present significant hurdles. While the roles of PKC in cancer and neurology suggest potential therapeutic avenues, the lack of specificity has limited the clinical development of pan-PKC activators. Future research must focus on more targeted approaches, such as isoform-specific PKC modulators or advanced drug delivery systems, to harness the therapeutic potential of this critical signaling pathway and bridge the gap between the clear-cut results in vitro and the complex biological realities in vivo.

References

- 1. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]